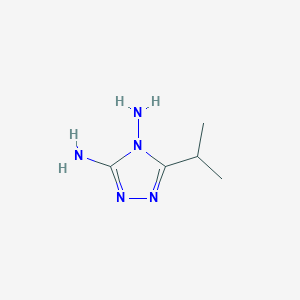
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method is the cyclization of 3-amino-1,2,4-triazole derivatives with isopropyl-substituted aldehydes . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and bases like sodium hydroxide are typically employed.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
Scientific Research Applications
5-Isopropyl-4h-1,2,4-triazole-3,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can effectively halt the proliferation of cancer cells . Additionally, it interacts with various biological receptors through hydrogen-bonding and dipole interactions .
Comparison with Similar Compounds
3,5-Diamino-1,2,4-triazole (Guanazole): Another triazole derivative with similar biological activities.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: A compound with comparable antimicrobial properties.
Uniqueness: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine stands out due to its specific isopropyl substitution, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C5H11N5 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-propan-2-yl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C5H11N5/c1-3(2)4-8-9-5(6)10(4)7/h3H,7H2,1-2H3,(H2,6,9) |
InChI Key |
YPRVMRWVQPMBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















